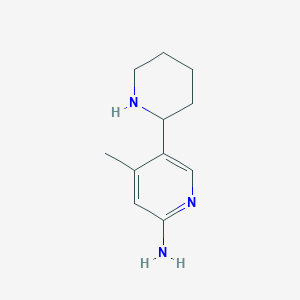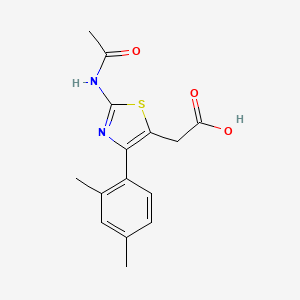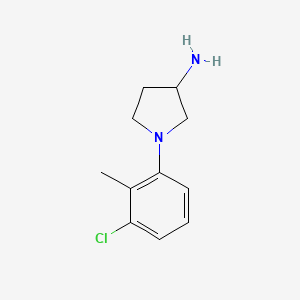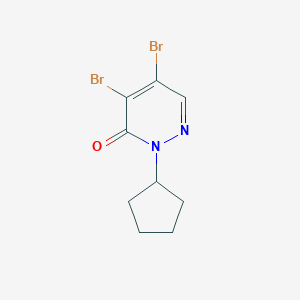
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms and a cyclopentyl group in its structure suggests potential unique reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. A common synthetic route might include:
Starting Material: A pyridazinone derivative.
Bromination: Using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Cyclopentyl Group Introduction: This can be achieved through alkylation reactions using cyclopentyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes:
Reaction Optimization: Ensuring high yield and purity.
Scalability: Using continuous flow reactors or batch reactors.
Purification: Techniques like recrystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: Oxidation can modify the cyclopentyl group or the pyridazinone ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridazinones.
Reduction: Formation of debrominated pyridazinones.
Oxidation: Formation of oxidized derivatives with modified functional groups.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
相似化合物的比较
Similar Compounds
4,5-Dichloro-2-cyclopentylpyridazin-3(2H)-one: Similar structure with chlorine atoms instead of bromine.
4,5-Dibromo-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of a cyclopentyl group.
Uniqueness
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one is unique due to the presence of both bromine atoms and a cyclopentyl group, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H10Br2N2O |
|---|---|
分子量 |
322.00 g/mol |
IUPAC 名称 |
4,5-dibromo-2-cyclopentylpyridazin-3-one |
InChI |
InChI=1S/C9H10Br2N2O/c10-7-5-12-13(9(14)8(7)11)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI 键 |
IIYQVUBNCLDFKM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C(=O)C(=C(C=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


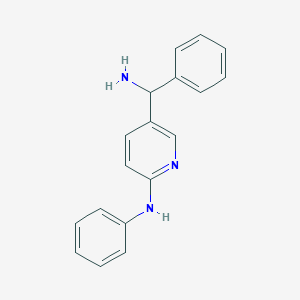





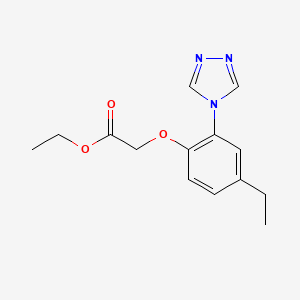
![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)

